B1578854 [Cys7]-beta-Amyloid (1-40)

[Cys7]-beta-Amyloid (1-40)

Cat. No.: B1578854
M. Wt: 4317.9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Cys7]-beta-Amyloid (1-40) is a useful research compound. Molecular weight is 4317.9. The purity is usually 95%.
BenchChem offers high-quality [Cys7]-beta-Amyloid (1-40) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Cys7]-beta-Amyloid (1-40) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biochemical Properties and Structural Studies

Biochemical Characterization:
[Cys7]-beta-Amyloid (1-40) is synthesized to enhance its solubility and stability compared to the unmodified peptide. The introduction of a cysteine residue at position 7 allows for potential conjugation with other molecules, facilitating various biochemical assays and therapeutic applications.

Aggregation Studies:
Research indicates that [Cys7]-beta-Amyloid (1-40) can be utilized in aggregation studies to understand the nucleation and growth processes of amyloid fibrils. The presence of the cysteine modification may alter aggregation kinetics, making it a valuable tool for studying the mechanisms underlying amyloid formation.

Neurotoxicity and Synaptic Function

Neuroprotective Effects:
Studies have shown that [Cys7]-beta-Amyloid (1-40) may exhibit neuroprotective properties when co-administered with more toxic forms of amyloid, such as beta-Amyloid (1-42). For example, pre-mixing Aβ(1-40) with Aβ(1-42) has been reported to mitigate synaptic degeneration in neuronal cultures, suggesting that [Cys7]-beta-Amyloid (1-40) could play a role in modulating synaptic health .

Behavioral Studies:
In animal models, the administration of beta-Amyloid (1-40) has been linked to alterations in memory and behavior. Research indicates that while acute exposure does not significantly impair performance, chronic exposure may lead to long-term cognitive deficits . This highlights the importance of understanding how modified peptides like [Cys7]-beta-Amyloid (1-40) influence neurobehavioral outcomes.

Diagnostic Applications

Biomarker Development:
[Cys7]-beta-Amyloid (1-40) can be employed in diagnostic assays aimed at quantifying amyloid levels in cerebrospinal fluid (CSF). The ratio of beta-Amyloid (1-42) to beta-Amyloid (1-40) serves as a surrogate marker for amyloid plaque burden in AD patients . This ratio is critical for differentiating AD from other forms of dementia.

Immunoassays:
The use of [Cys7]-beta-Amyloid (1-40) in enzyme-linked immunosorbent assays (ELISAs) allows for the sensitive detection of amyloid peptides in biological samples. Such assays can aid in early diagnosis and monitoring of disease progression in Alzheimer's patients .

Therapeutic Potential

Drug Development:
The modification of beta-Amyloid peptides presents opportunities for developing therapeutic agents aimed at preventing or reversing amyloidosis. By utilizing [Cys7]-beta-Amyloid (1-40), researchers can explore novel drug candidates that target amyloid aggregation pathways or enhance clearance mechanisms in the brain.

Case Studies:
Recent preclinical trials have demonstrated that compounds targeting amyloid oligomers show promise in reducing cognitive decline associated with AD. For instance, studies involving transgenic mouse models have indicated that interventions aimed at reducing soluble oligomeric forms of Aβ can improve cognitive function .

Summary Table

Application Area Details
Biochemical PropertiesEnhanced solubility and stability; potential for conjugation
NeurotoxicityMitigates synaptic degeneration when co-administered with Aβ(1-42); affects memory behavior
Diagnostic ApplicationsUsed in CSF biomarker assays; critical for differentiating AD from other dementias
Therapeutic PotentialOpportunities for drug development targeting amyloidosis; promising results in preclinical trials

Properties

Molecular Weight

4317.9

sequence

DAEFRHCSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVV

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.